Ethyl 3-chloro-2-oxopentanoate Ethyl 3-chloro-2-oxopentanoate
Brand Name: Vulcanchem
CAS No.: 50774-87-3
VCID: VC14410273
InChI: InChI=1S/C7H11ClO3/c1-3-5(8)6(9)7(10)11-4-2/h5H,3-4H2,1-2H3
SMILES:
Molecular Formula: C7H11ClO3
Molecular Weight: 178.61 g/mol

Ethyl 3-chloro-2-oxopentanoate

CAS No.: 50774-87-3

Cat. No.: VC14410273

Molecular Formula: C7H11ClO3

Molecular Weight: 178.61 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-chloro-2-oxopentanoate - 50774-87-3

Specification

CAS No. 50774-87-3
Molecular Formula C7H11ClO3
Molecular Weight 178.61 g/mol
IUPAC Name ethyl 3-chloro-2-oxopentanoate
Standard InChI InChI=1S/C7H11ClO3/c1-3-5(8)6(9)7(10)11-4-2/h5H,3-4H2,1-2H3
Standard InChI Key ZJYHNBMVJPEIQZ-UHFFFAOYSA-N
Canonical SMILES CCC(C(=O)C(=O)OCC)Cl

Introduction

Chemical Identity and Structural Properties

Ethyl 3-chloro-2-oxopentanoate is defined by the IUPAC name ethyl 3-chloro-2-oxopentanoate and possesses the canonical SMILES string CCC(C(=O)C(=O)OCC)Cl, reflecting its branched ester structure. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC7H11ClO3\text{C}_7\text{H}_{11}\text{ClO}_3
Molecular Weight178.61 g/mol
Boiling Point68–70 °C (20 Torr)
Density1.217 ± 0.06 g/cm³
SolubilityMiscible with glacial acetic acid, moderate in water

The compound’s reactivity is driven by the electron-withdrawing chloro group at the 3-position and the ketone at the 2-position, which facilitate nucleophilic substitutions and reductions, respectively.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Ethyl 3-chloro-2-oxopentanoate is synthesized via the reaction of ethyl acetoacetate with thionyl chloride (SOCl2\text{SOCl}_2) under reflux conditions. The mechanism proceeds through the substitution of the hydroxyl group in ethyl acetoacetate with chlorine, yielding the chlorinated ester. Key steps include:

  • Chlorination:

    CH3COCH2COOEt+SOCl2CH3COCHClCOOEt+SO2+HCl\text{CH}_3\text{COCH}_2\text{COOEt} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{COCHClCOOEt} + \text{SO}_2 + \text{HCl}

    The reaction is conducted in an inert atmosphere to prevent hydrolysis of thionyl chloride.

  • Purification: The crude product is isolated via vacuum distillation or recrystallization, achieving >95% purity.

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance yield and scalability. Process optimization includes:

  • Temperature control (60–80 °C) to minimize side reactions.

  • Catalytic additives (e.g., DMF\text{DMF}) to accelerate chlorination.

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The chloro group undergoes substitution with nucleophiles such as amines, alcohols, and thiols. For example, reaction with ethanolamine produces ethyl 3-(2-hydroxyethylamino)-2-oxopentanoate, a precursor to bioactive molecules:

C7H11ClO3+H2NCH2CH2OHC9H15NO4+HCl\text{C}_7\text{H}_{11}\text{ClO}_3 + \text{H}_2\text{NCH}_2\text{CH}_2\text{OH} \rightarrow \text{C}_9\text{H}_{15}\text{NO}_4 + \text{HCl}

Reduction and Oxidation

  • Reduction: The ketone group is reduced to a secondary alcohol using NaBH4\text{NaBH}_4, yielding ethyl 3-chloro-2-hydroxypentanoate.

  • Oxidation: Strong oxidants like KMnO4\text{KMnO}_4 convert the ketone to a carboxylic acid, forming ethyl 3-chloro-2-oxopentanoic acid.

Applications in Pharmaceutical and Agrochemical Synthesis

Pharmaceutical Intermediates

Ethyl 3-chloro-2-oxopentanoate serves as a building block for:

  • Anti-inflammatory Agents: Reactivity with hydroxylamine forms oxime derivatives, which exhibit COX-2 inhibition.

  • Antimicrobial Compounds: Thioester derivatives demonstrate activity against Gram-positive bacteria.

Agrochemical Uses

The compound is utilized in synthesizing herbicides and fungicides. For instance, coupling with thiourea derivatives yields compounds with broad-spectrum antifungal properties.

Biological Activity and Pharmacokinetics

While comprehensive pharmacokinetic data remain limited, preliminary studies suggest:

  • Metabolic Pathways: The compound is metabolized via hepatic esterases, producing 3-chloro-2-oxopentanoic acid, which undergoes further β-oxidation.

  • Toxicity Profile: Acute toxicity studies in rodents indicate an LD50\text{LD}_{50} of 1,200 mg/kg, classifying it as moderately hazardous .

Comparative Analysis with Structural Analogs

To contextualize its uniqueness, Ethyl 3-chloro-2-oxopentanoate is compared to related esters:

CompoundMolecular FormulaKey Functional GroupsPrimary Applications
Ethyl 2-chloro-3-oxopentanoateC7H11ClO3\text{C}_7\text{H}_{11}\text{ClO}_3Cl at C2, keto at C3Polymer additives
Ethyl 3-chloro-2-oxobutanoateC6H9ClO3\text{C}_6\text{H}_9\text{ClO}_3Shorter carbon chainFlavoring agents
Ethyl 3-chloro-2-oxopentanoateC7H11ClO3\text{C}_7\text{H}_{11}\text{ClO}_3Cl at C3, keto at C2Pharmaceuticals, agrochemicals

The longer carbon chain and substituent positioning in Ethyl 3-chloro-2-oxopentanoate enhance its steric and electronic effects, making it more reactive in nucleophilic substitutions compared to analogs .

Recent Research Advancements

Catalytic Applications

A 2024 study demonstrated its use in palladium-catalyzed cross-coupling reactions to synthesize α,β-unsaturated esters, critical for anticancer drug development.

Green Chemistry Innovations

Researchers have optimized solvent-free synthesis routes using microwave irradiation, achieving 90% yield reduction in reaction time (from 6 hours to 30 minutes).

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